molecular formula C18H18ClN3O.2HCl B193632 去乙基氨莫地喹 CAS No. 79352-78-6

去乙基氨莫地喹

货号 B193632
CAS 编号: 79352-78-6
分子量: 327.8 g/mol
InChI 键: VRXFDHAGFYWGHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desethylamodiaquine is the active metabolite of amodiaquine, an antimalarial drug . It is used in the treatment of uncomplicated falciparum malaria . Desethylamodiaquine accumulates in white blood cells and may reflect the concentrations acting on the malaria parasites more accurately than plasma concentrations .


Synthesis Analysis

Amodiaquine is metabolized to N-desethylamodiaquine (DEAQ) in humans, which is the principal route of disposition . A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and its active metabolite, desethylamodiaquine .


Molecular Structure Analysis

Desethylamodiaquine has a molecular formula of C18H18ClN3O . It contains a total of 43 bonds; 25 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), 1 aromatic hydroxyl .


Chemical Reactions Analysis

The metabolism of amodiaquine to desethylamodiaquine is the predominant route of amodiaquine clearance . This process involves a considerable first-pass effect, such that very little orally administered amodiaquine escapes untransformed into the systemic circulation .


Physical And Chemical Properties Analysis

Desethylamodiaquine has an average mass of 327.808 Da and a monoisotopic mass of 327.113831 Da .

科学研究应用

Malaria Treatment

Desethylamodiaquine is the active metabolite of amodiaquine, a medication used to treat malaria . It has been used in therapeutic efficacy studies to distinguish between inadequate drug exposure and anti-malarial drug resistance . In a study conducted in Ghana, patients with uncomplicated falciparum malaria were treated with a fixed-dose combination of artesunate-amodiaquine .

Pharmacokinetic Studies

Desethylamodiaquine has been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amodiaquine . A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and desethylamodiaquine .

Drug Exposure Analysis

Increased median day-3 amodiaquine concentrations were associated with a lower risk of treatment failure . This suggests that desethylamodiaquine could be used to analyze drug exposure and its impact on treatment outcomes .

Age-related Drug Exposure Studies

Studies have shown that amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia . This makes desethylamodiaquine a valuable tool in studying age-related drug exposure .

Metabolism Research

Desethylamodiaquine is metabolized by CYP2C8 . Understanding its metabolism can provide insights into the synthesis of safer analogues of amodiaquine .

Drug Interaction Studies

Desethylamodiaquine, being a metabolite of amodiaquine, can be used in drug interaction studies. For instance, understanding how it interacts with other antimalarial drugs like artesunate can inform optimal antimalarial dosing .

作用机制

Target of Action

Desethylamodiaquine, the active metabolite of amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound plays a crucial role in the life cycle of the malaria parasite, making it a prime target for antimalarial drugs .

Mode of Action

Like other quinoline derivatives, desethylamodiaquine is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . Desethylamodiaquine binds to the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by desethylamodiaquine is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase activity, desethylamodiaquine disrupts the parasite’s ability to detoxify heme, leading to an accumulation of toxic free heme . This results in the disruption of membrane function and ultimately leads to the death of the parasite .

Pharmacokinetics

Desethylamodiaquine’s pharmacokinetic properties have been studied in patients with uncomplicated falciparum malaria . Amodiaquine, the parent drug, is metabolized to desethylamodiaquine predominantly through hepatic biotransformation . The exposure of desethylamodiaquine was found to be consistent across all age groups, including underweight-for-age children and those with high parasitaemia . These findings suggest that the current dosing regimen of amodiaquine is adequate for the treatment of P. vivax infections during pregnancy .

Result of Action

The molecular and cellular effects of desethylamodiaquine’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desethylamodiaquine. For instance, the presence of certain cytochrome P450 (CYP) 2C8 polymorphisms in the human body can influence the efficacy and tolerability of artesunate-amodiaquine treatment for uncomplicated Plasmodium falciparum malaria .

安全和危害

There were no significant safety concerns identified in a study of Ghanaian patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .

未来方向

The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups. Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations. A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .

属性

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229630
Record name Desethylamodiaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylamodiaquine

CAS RN

79352-78-6
Record name Desethylamodiaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79352-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylamodiaquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamodiaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desethylamodiaquine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Desethylamodiaquine
Reactant of Route 3
Reactant of Route 3
Desethylamodiaquine
Reactant of Route 4
Reactant of Route 4
Desethylamodiaquine
Reactant of Route 5
Reactant of Route 5
Desethylamodiaquine
Reactant of Route 6
Reactant of Route 6
Desethylamodiaquine

Q & A

Q1: How does DEAQ exert its antimalarial activity?

A1: While the precise mechanism of action remains under investigation, DEAQ, similar to its parent compound AQ, is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , , ]. This disruption leads to heme buildup, ultimately causing parasite death.

Q2: Does DEAQ have any other known effects on the parasite besides heme detoxification inhibition?

A2: Research suggests that DEAQ might interact with other targets within the parasite. One study demonstrated synergistic activity between AQ and DEAQ against Plasmodium falciparum in vitro, indicating potential interaction with multiple parasite targets []. Further research is needed to fully elucidate these mechanisms.

Q3: How is DEAQ metabolized in the body?

A3: DEAQ is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzyme, specifically the CYP2C8 isoform [, , , ]. Genetic variations in CYP2C8 can influence DEAQ metabolism and may contribute to interindividual variability in drug response [, ].

Q4: What is the elimination half-life of DEAQ?

A4: DEAQ exhibits a long elimination half-life, reported to be approximately 211 hours in a study on Kenyan adults []. This long half-life contributes to its sustained antimalarial activity.

Q5: Does food intake affect the pharmacokinetics of DEAQ?

A5: While a study on piperaquine showed minimal impact of food on its pharmacokinetics [], research on AQ demonstrated that a high-fat meal significantly increased the blood levels of both AQ and DEAQ [, ]. Therefore, further investigation is warranted to determine the specific impact of food intake on DEAQ pharmacokinetics.

Q6: Are there known mechanisms of resistance to DEAQ?

A6: Yes, resistance to DEAQ has been observed and is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene and the P. falciparum multiple drug resistance 1 (pfmdr1) gene [, , , , , ].

Q7: Which specific mutations are associated with DEAQ resistance?

A7: Research has linked several specific mutations to DEAQ resistance, including pfcrt CVIET/SVMNT [], pfmdr1 1246Y [, ], and potentially synergistic or compensatory effects with pfmdr1 86Y, 184Y, 1034C, and 1042D []. Further research is exploring the roles of pfcrt 326S/D, 356T/L, and a newly identified mutation, pfcrt 334N [, ].

Q8: What in vitro models are used to assess DEAQ activity?

A8: Researchers utilize in vitro models such as cultures of P. falciparum isolates and modified isogenic clones to evaluate DEAQ susceptibility and resistance mechanisms [, , , , , ]. These models allow for controlled assessments of drug activity and the impact of genetic modifications.

Q9: Have there been any clinical trials evaluating the efficacy of DEAQ?

A9: While no clinical trials specifically focus on DEAQ as a standalone treatment, numerous studies investigate the efficacy of artesunate-amodiaquine (ASAQ) combination therapy, where DEAQ is the active metabolite [, , , , , , , ]. These trials provide valuable insights into the therapeutic effectiveness of DEAQ in vivo.

Q10: What analytical methods are employed to quantify DEAQ concentrations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including tandem mass spectrometry (MS/MS) and UV detection, are commonly used for quantifying DEAQ concentrations in biological samples [, , , , , ].

Q11: Does DEAQ exhibit any potential for drug-drug interactions?

A11: Yes, research suggests that DEAQ may participate in drug-drug interactions. For instance, co-administration of DEAQ with the antiretroviral drug nevirapine led to reduced DEAQ exposure in HIV-infected individuals, potentially impacting treatment efficacy [, ]. Additionally, co-administration of AQ with co-trimoxazole, an antimicrobial agent containing a CYP2C8 inhibitor, significantly increased AQ exposure but decreased DEAQ levels [].

Q12: Are there any known safety concerns associated with DEAQ?

A12: While DEAQ generally exhibits a favorable safety profile, its parent compound, AQ, has been associated with rare but potentially serious adverse effects, including hepatotoxicity [, , ]. Ongoing research aims to understand the mechanisms underlying these adverse effects and develop safer antimalarial options.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。